molecular formula C21H22N2O3 B2878983 (E)-N-benzyl-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide CAS No. 358314-54-2

(E)-N-benzyl-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide

Cat. No. B2878983
CAS RN: 358314-54-2
M. Wt: 350.418
InChI Key: XVALWFOTDIAPMH-UHFFFAOYSA-N
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Description

This compound is an organic molecule with multiple functional groups, including a benzyl group, a cyano group, and a propenamide group. It also contains a methoxy group and a propan-2-yloxy group attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the cyano group might make the compound susceptible to nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of the various functional groups .

Scientific Research Applications

Stereoselective Synthesis

Research highlights the importance of stereochemistry in the synthesis of complex molecules. The stereoselective radical cascade approach demonstrated by Ishibashi et al. (1999) in the synthesis of benzo[a]quinolizidines from enamides showcases the potential of employing (E)-N-benzyl-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide derivatives for constructing complex, bioactive molecular frameworks (Ishibashi et al., 1999).

Supramolecular Chemistry

The work by Lightfoot et al. (1999) on new supramolecular packing motifs illustrates the application of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide in developing π-stacked rods encased in triply helical hydrogen bonded amide strands. This discovery opens avenues for the design of novel materials with potential applications in nanotechnology and molecular electronics (Lightfoot et al., 1999).

Intramolecular Hydrogen Bonding

The study of intramolecular N-H...O resonance-assisted hydrogen bonds in beta-enaminones by Bertolasi et al. (2006) provides insight into the structural and electronic factors influencing the strength of hydrogen bonding. This research could inform the design of molecules with enhanced binding properties for biological and industrial applications (Bertolasi et al., 2006).

Molecular Structural Analysis and Antioxidant Activity

Demir et al. (2015) conducted a comprehensive analysis of a novel benzamide's molecular structure and its antioxidant properties. This work demonstrates the potential of employing advanced analytical techniques, such as X-ray diffraction and DFT calculations, to uncover the physicochemical properties and biological activities of benzamide derivatives (Demir et al., 2015).

Chemical Reactivity and Molecular Interactions

The study on the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives by Song et al. (2015) highlights the significance of molecular interactions and stacking arrangements in determining the optical properties of molecules. Such insights are crucial for the development of new materials for optoelectronic applications (Song et al., 2015).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15(2)26-19-10-9-17(12-20(19)25-3)11-18(13-22)21(24)23-14-16-7-5-4-6-8-16/h4-12,15H,14H2,1-3H3,(H,23,24)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVALWFOTDIAPMH-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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